REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[I-].[C:22]([NH3+])([CH3:25])([CH3:24])[CH3:23].C([O-])([O-])=O.[K+].[K+].[CH3:33][C:34]([CH3:36])=O>>[CH2:13]([O:5][C:4]1[CH:3]=[C:2]([CH:10]=[C:8]([O:9][CH2:1][C:2]2[CH:10]=[CH:8][CH:6]=[CH:4][CH:3]=2)[C:6]=1[O:7][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:1]([O:12][CH2:23][C:22]1[CH:25]=[CH:36][CH:34]=[CH:33][CH:24]=1)=[O:11])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].C(C)(C)(C)[NH3+]
|
Name
|
|
Quantity
|
14.67 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 h
|
Duration
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6 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed well with acetone
|
Type
|
WASH
|
Details
|
The combined filtrate and washing solvent
|
Type
|
CUSTOM
|
Details
|
were evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
washed with H2O (20×2 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C(=O)OCC2=CC=CC=C2)C=C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.01 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |